N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine
Description
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Properties
Molecular Formula |
C15H18ClNO |
|---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H18ClNO/c1-11(2)9-17-10-12-7-8-15(18-12)13-5-3-4-6-14(13)16/h3-8,11,17H,9-10H2,1-2H3 |
InChI Key |
QAMLVZXTWRAGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE typically involves multi-step organic reactionsThe final step involves the alkylation of the furan ring with 2-methylpropylamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of catalytic processes to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- {[5-(2-BROMOPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE
- {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE
- {[5-(2-METHOXYPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE
Uniqueness
{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHYLPROPYL)AMINE is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
